Xanthohumol D

Overview

Description

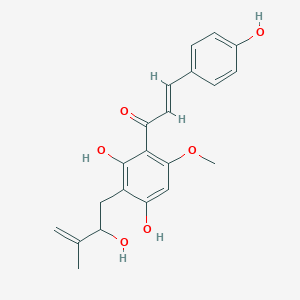

Xanthohumol D is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.) in the family Cannabaceae . It belongs to a subclass of chalcone precursors of flavonoids and has garnered significant interest due to its potential pharmacological activities . This compound is known for its bitter taste and is a secondary metabolite with various biological properties .

Mechanism of Action

Target of Action

Xanthohumol D, a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), has been found to have potential pharmacological activities . The primary targets of this compound are key proteins involved in cancer cell proliferation, apoptosis, migration, invasion, and multidrug resistance . It has also been suggested that this compound could be used as chemoprevention agents due to its potent induction of quinone reductase .

Mode of Action

This compound interacts with its targets by inducing cell apoptosis . This is demonstrated by the binding of annexin V-FITC, cleavage of PARP-1, activation of procaspase-3, -8, and -9, mitochondrial depolarization, and release of cytochrome c . Additionally, upon administration, this compound scavenges reactive oxygen species (ROS), thereby preventing DNA damage due to oxidative stress .

Biochemical Pathways

This compound affects various biochemical pathways. It increases the expression of phase II cytoprotective enzymes, thereby inactivating carcinogens . It also inhibits Akt and NF-κB, which control the maintenance of malignant phenotypes and cancer .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, metabolism, and excretion . After oral administration, this compound is excreted within 48 hours through feces and urine . The cyclization of this compound to isoxanthohumol was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 hours .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . It has been shown to have a strong cytotoxicity against various cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilicity, which is increased by the prenylation of natural products, leads to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects . This compound has low bioavailability, which is a major concern for its use .

Biochemical Analysis

Biochemical Properties

Xanthohumol D interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of quinone reductase-2 (QR-2) with an IC50 value of 110 μM . It binds to the active site of QR-2 . The prenylation of this compound is considered to increase its lipophilicity, leading to higher affinities to cell membranes, enhanced biological activities, and significant pharmacological effects .

Cellular Effects

This compound has been shown to have antiproliferative activity on human cancer cell lines in vitro . It also acts as a scavenger of reactive oxygen species (ROS) to prevent oxidative damage of proteins and DNA .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits QR-2 by binding to its active site . The specific molecular target of this compound still remains unclear .

Temporal Effects in Laboratory Settings

The cyclization of this compound to isoxanthohumol was observed in the serum concentration-time curves, while the slow absorption and enterohepatic recirculation contributed to half-lives exceeding 20 h .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthohumol D can be synthesized through a six-step process starting from naringenin . The prenyl side chain is introduced by the Mitsunobu reaction, followed by a europium-catalyzed Claisen rearrangement . The base-mediated opening of chromanone provides access to an α,β-conjugated ketone system .

Industrial Production Methods: Industrial production of this compound involves the extraction from hop cones, where it is present in high levels in the glandular trichomes . The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Xanthohumol D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often tested for their potential therapeutic applications .

Scientific Research Applications

Xanthohumol D has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for other bioactive compounds . In biology, it is investigated for its anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities . In medicine, this compound is explored for its potential therapeutic effects in treating various diseases . In the industry, it is used in the production of dietary supplements and functional foods .

Comparison with Similar Compounds

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWLGOCXDBSFCM-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317600 | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274675-25-1 | |

| Record name | Xanthohumol D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274675-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol D | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Xanthohumol D, and what are its downstream effects?

A1: this compound exerts its biological activity primarily by binding to Keap1 []. Keap1 normally sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation. By covalently modifying cysteine sulfhydryl groups on Keap1, this compound disrupts this interaction, leading to increased levels of Nrf2 in both the cytoplasm and nucleus []. This increase in nuclear Nrf2 upregulates the antioxidant response element, inducing the expression of cytoprotective enzymes like quinone reductase, glucuronyl transferases, glutathione S-transferases, and sulfotransferases []. This upregulation of detoxifying enzymes is thought to be the primary mechanism by which this compound exhibits chemopreventive effects.

Q2: How effective is this compound as an inhibitor of Quinone Reductase-2 (QR-2)?

A2: Research has shown that this compound effectively inhibits QR-2 []. This inhibition was confirmed through a functional enzyme assay and X-ray crystallography, demonstrating the binding of this compound to the active site of QR-2 []. While the inhibition of QR-2 is often associated with antimalarial and antitumor activities, the overall effect of this compound on QR-2 in these contexts requires further investigation.

Q3: What is the structural characterization of this compound?

A3: this compound is a prenylated chalcone naturally found in hops (Humulus lupulus L.) [, ]. While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight the presence of a 5'-hydroxyisoprenyl group, a key structural feature []. Further research into available databases and literature would be required to obtain the precise molecular formula, weight, and detailed spectroscopic data.

Q4: What is the significance of the 5'-hydroxyisoprenyl group in this compound and its analogs?

A4: Studies synthesizing this compound and related chalcones with a 5'-hydroxyisoprenyl group were conducted to investigate their antibacterial activities []. While the exact role of this group in this compound's mechanism of action remains unclear, it was observed that the presence and modification of this group influences the antibacterial activity of these compounds []. This suggests the 5'-hydroxyisoprenyl group might play a role in target binding or modulating the molecule's overall physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)